11-O-Methylswartziarboreol C

Description

Properties

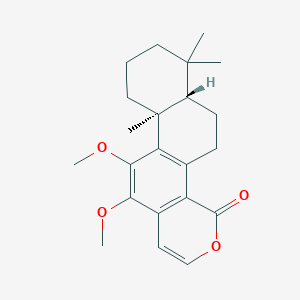

Molecular Formula |

C22H28O4 |

|---|---|

Molecular Weight |

356.5 g/mol |

IUPAC Name |

(6aS,10aS)-11,12-dimethoxy-7,7,10a-trimethyl-5,6,6a,8,9,10-hexahydronaphtho[1,2-h]isochromen-4-one |

InChI |

InChI=1S/C22H28O4/c1-21(2)10-6-11-22(3)15(21)8-7-13-16-14(9-12-26-20(16)23)18(24-4)19(25-5)17(13)22/h9,12,15H,6-8,10-11H2,1-5H3/t15-,22-/m0/s1 |

InChI Key |

WKJIVSUNCMEFJU-NYHFZMIOSA-N |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CCC3=C2C(=C(C4=C3C(=O)OC=C4)OC)OC)(C)C |

Canonical SMILES |

CC1(CCCC2(C1CCC3=C2C(=C(C4=C3C(=O)OC=C4)OC)OC)C)C |

Synonyms |

11-O-methylswartziarboreol C |

Origin of Product |

United States |

Chemical Reactions Analysis

Hypothetical Reactivity Based on Structural Analogues

Assuming a terpenoid or flavonoid backbone (common in Swartzia species), potential reactions could include:

Table 1: Predicted Reactivity of 11-O-Methylswartziarboreol C

Recommendations for Further Study

-

Structural Elucidation : Prioritize NMR (1H, 13C) and HRMS to confirm the compound’s structure.

-

Derivatization Screening : Test reactivity under standard conditions (e.g., Swern oxidation2, Mitsunobu reactions ).

-

Biological Activity Correlations : Link reactivity to bioactivity assays, as seen in pyrazole and quinazolinone derivatives .

Limitations of Current Sources

Q & A

Q. Basic Research Focus

- Detailed Protocols : Publish step-by-step procedures in supplementary materials, including reaction conditions (temperature, solvent purity).

- Characterization : Provide raw spectral data (NMR, MS) in open repositories like Zenodo .

- Negative Results : Report failed attempts (e.g., esterification side reactions) to guide future work .

How can multi-omics approaches elucidate the biosynthetic pathway of this compound?

Advanced Research Focus

Combine:

- Transcriptomics : Identify candidate methyltransferases via RNA-seq of the source plant.

- Metabolomics : Track intermediate metabolites using LC-HRMS.

- Enzymatic Assays : Recombinant enzyme expression to validate O-methylation steps .

Data Integration: Use tools like KEGG or MetaCyc for pathway mapping, and cross-reference with homologous systems in related species .

What criteria should guide the selection of in vivo models for pharmacokinetic studies of this compound?

Advanced Research Focus

Prioritize models with:

- Relevant Metabolism : Rodent liver microsome compatibility.

- Biomarker Accessibility : Non-invasive sampling (e.g., plasma, urine).

- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies .

Methodological Pitfall: Avoid overreliance on single-time-point data; use serial sampling to capture absorption/elimination phases .

How to conduct a systematic literature review on the ecological roles of this compound?

Q. Basic Research Focus

- Databases : Search Web of Science, MEDLINE, and CABI using Boolean terms: ("this compound" OR "swartziarboreol derivatives") AND ("ecological function" OR "plant defense") .

- Inclusion Criteria : Peer-reviewed studies (2000–2025), in vivo/in situ evidence.

- Gaps Identification : Highlight understudied areas (e.g., soil microbiome interactions) .

What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

Q. Advanced Research Focus

- Nonlinear Regression : Fit data to Hill or log-logistic models (e.g., using GraphPad Prism).

- Outlier Detection : Apply Grubbs’ test or ROUT method.

- Meta-Analysis : Use random-effects models to aggregate heterogeneous datasets .

How to validate computational predictions of this compound’s molecular targets?

Q. Advanced Research Focus

- Docking Studies : Use AutoDock Vina with crystallographic protein structures (PDB).

- Experimental Validation :

- Surface Plasmon Resonance (SPR) : Measure binding affinity.

- CRISPR-Cas9 Knockouts : Assess phenotypic rescue in target-deficient cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.